(3-Hydroxy-p-tolyl)urea CAS number and properties
(3-Hydroxy-p-tolyl)urea CAS number and properties
CAS Number: 16704-78-2
This technical guide provides a comprehensive overview of (3-Hydroxy-p-tolyl)urea, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this molecule, this guide also includes inferred properties and proposed experimental protocols based on the known characteristics of structurally related aryl urea derivatives.
Chemical and Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₀N₂O₂ | Calculated |
| Molecular Weight | 166.18 g/mol | Calculated |
| Appearance | Off-white to beige crystalline powder (inferred) | Inferred from related urea derivatives |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol (inferred) | Inferred from related urea derivatives |
| pKa | Not available | - |
Synthesis
A specific, validated synthesis protocol for (3-Hydroxy-p-tolyl)urea is not published. However, a plausible synthetic route can be adapted from general methods for the synthesis of unsymmetrical ureas. One such approach involves the reaction of an appropriate amine with an isocyanate.
Proposed Synthesis of (3-Hydroxy-p-tolyl)urea
A potential synthesis route for (3-Hydroxy-p-tolyl)urea involves the reaction of 3-amino-4-methylphenol with a suitable carbamoylating agent. A common method for introducing the urea moiety is through the use of an isocyanate.
Figure 1: Proposed synthesis workflow for (3-Hydroxy-p-tolyl)urea.
Detailed Experimental Protocol:
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Dissolution: Dissolve 3-amino-4-methylphenol in a suitable acidic aqueous solution (e.g., dilute hydrochloric acid) in a reaction flask equipped with a magnetic stirrer.
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Addition of Cyanate: Slowly add a solution of potassium cyanate in water to the reaction mixture while maintaining the temperature at or below room temperature.
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Reaction: Stir the mixture for several hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Isolation: Upon completion, the product may precipitate out of the solution. If not, the pH can be adjusted to induce precipitation. The solid product is then collected by filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (3-Hydroxy-p-tolyl)urea.
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Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Potential Biological Activities and Experimental Protocols
While specific biological data for (3-Hydroxy-p-tolyl)urea is lacking, the broader class of aryl urea derivatives has been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] Based on these precedents, it is plausible that (3-Hydroxy-p-tolyl)urea may possess similar properties.
Cytotoxicity Assay
A common initial screening for anticancer potential is a cytotoxicity assay against various cancer cell lines.
Figure 2: General workflow for a cytotoxicity (MTT) assay.
Experimental Protocol for MTT Assay:
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Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of (3-Hydroxy-p-tolyl)urea in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.
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Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
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Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
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MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-Biofilm Activity Assay
Urea derivatives have also been investigated for their ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.
